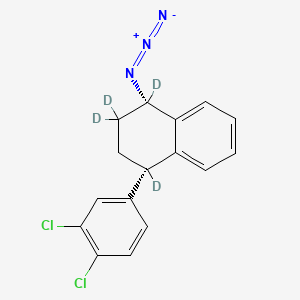

cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tertahydro-naphthalene-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalene-d4 is a stereoisomeric compound with significant interest in various scientific fields

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalene-d4 typically involves the following steps:

Starting Material: The synthesis begins with 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.

Reductive Amination: This intermediate is reacted with methylamine under a reducing atmosphere in the presence of a reducing metal catalyst such as Raney Nickel to produce the intermediate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to enhance production efficiency.

Análisis De Reacciones Químicas

Types of Reactions

cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalene-d4 can undergo various chemical reactions, including:

Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The azido group can participate in nucleophilic substitution reactions, forming different derivatives.

Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.

Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Cycloaddition Conditions: Typically involves copper(I) catalysts for the Huisgen cycloaddition.

Major Products

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted derivatives.

Cycloaddition: Formation of triazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The azido group in cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tertahydro-naphthalene-d4 can participate in click chemistry reactions, particularly in the synthesis of bioconjugates. This property allows for:

- Targeted Drug Delivery : The compound can be utilized to create targeted therapies by conjugating drugs to specific biomolecules.

- Anticancer Research : Initial studies indicate that derivatives of this compound may exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells.

Material Science

The unique structural characteristics of this compound allow it to be explored in the development of new materials:

- Polymer Chemistry : The azido functionality can be used for cross-linking polymers or creating polymeric networks that respond to stimuli.

- Nanotechnology : Functionalization of nanoparticles with this compound can enhance their stability and biocompatibility for drug delivery systems.

Biological Studies

Research indicates potential applications in studying biological pathways:

- G Protein-Coupled Receptors (GPCRs) : The compound may serve as a tool for probing GPCR interactions due to its ability to modify receptor activity through azido-mediated labeling techniques .

- Enzyme Inhibition Studies : Investigations into the inhibitory effects on various enzymes have been initiated, with preliminary results suggesting a role in modulating enzyme activity relevant to metabolic pathways.

Case Study 1: Targeted Drug Delivery Systems

A study demonstrated the successful conjugation of this compound with folate for targeted delivery to cancer cells. The conjugate showed enhanced uptake in folate receptor-positive cancer cell lines compared to free drug formulations.

Case Study 2: Anticancer Activity

In vitro assays revealed that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways.

Mecanismo De Acción

The mechanism of action of cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalene-d4 involves its reactivity due to the azido group. The azido group can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The molecular targets and pathways involved depend on the specific derivatives formed from this compound .

Comparación Con Compuestos Similares

Similar Compounds

Sertraline: cis-(1S,4S)-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine, an antidepressant with a similar core structure but different functional groups.

Fluoxetine: Another selective serotonin reuptake inhibitor (SSRI) with a different chemical structure but similar pharmacological effects.

Uniqueness

cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalene-d4 is unique due to the presence of the azido group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications .

Actividad Biológica

Chemical Identity

The compound cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tertahydro-naphthalene-d4 is a complex organic molecule with the molecular formula C16H13Cl2N3 and a molecular weight of approximately 318.20 g/mol. It is classified under various categories including isotopic labeled compounds and aromatic compounds .

CAS Number : 1217836-22-0

Molecular Structure : The compound features a naphthalene core with azido and dichlorophenyl substituents, contributing to its unique biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. While detailed mechanisms are still under investigation, preliminary studies suggest that it may act as a modulator of certain receptors involved in neurological pathways.

Pharmacological Profile

Research indicates that this compound may exhibit significant pharmacological properties:

- Receptor Interaction : It has been noted for its potential interaction with dopamine receptors (specifically D4 receptors) and serotonin receptors. Such interactions could imply a role in modulating neurotransmitter activity .

- Antiproliferative Effects : Some studies suggest that compounds with similar structures demonstrate antiproliferative effects against various cancer cell lines. The azido group is believed to enhance reactivity and biological efficacy .

Case Studies

Several case studies have explored the biological implications of similar azido compounds:

- Neuropharmacological Studies : A study highlighted that azido derivatives could influence dopamine signaling pathways, potentially offering therapeutic avenues for conditions like Parkinson's disease .

- Anticancer Activity : Research on structurally related compounds has shown promising results in inhibiting tumor growth in vitro. These findings suggest that this compound may also possess similar properties .

Comparative Biological Data

| Property | Value |

|---|---|

| Molecular Formula | C16H13Cl2N3 |

| Molecular Weight | 318.20 g/mol |

| Solubility | Soluble in dichloromethane |

| Biological Targets | Dopamine D4 receptor |

| Potential Applications | Anticancer therapy |

| Mechanism of Action | Modulation of neurotransmitter activity |

Propiedades

IUPAC Name |

(1S,4S)-4-azido-1,3,3,4-tetradeuterio-1-(3,4-dichlorophenyl)-2H-naphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3/c17-14-7-5-10(9-15(14)18)11-6-8-16(20-21-19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8H2/t11-,16-/m0/s1/i8D2,11D,16D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXFWGVELNPVDR-RWUQOIEJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(CC([C@](C2=CC=CC=C21)([2H])N=[N+]=[N-])([2H])[2H])C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.